molecular formula C15H13ClN2O3S B1684095 N-(3-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfonamide CAS No. 247186-96-5

N-(3-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfonamide

Cat. No.: B1684095
CAS No.: 247186-96-5
M. Wt: 336.8 g/mol
InChI Key: UEIFSFBNRBJSCK-UHFFFAOYSA-N
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Description

ER-67880 is a novel and potent microtubule inhibitor with potential anticancer activity. It is known for its ability to disrupt microtubule dynamics, which is crucial for cell division and proliferation. This compound has shown promise in preclinical studies for its efficacy against various cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ER-67880 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Industrial Production Methods

Industrial production of ER-67880 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

ER-67880 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various analogs of ER-67880 with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

ER-67880 has a wide range of scientific research applications, including:

Mechanism of Action

ER-67880 exerts its effects by inhibiting microtubule polymerization, which is essential for cell division. The compound binds to tubulin, preventing its polymerization into microtubules, thereby disrupting the mitotic spindle formation. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets of ER-67880 include tubulin and various cyclins involved in cell cycle regulation .

Comparison with Similar Compounds

ER-67880 is unique among microtubule inhibitors due to its specific binding affinity and potent anticancer activity. Similar compounds include:

ER-67880 stands out due to its novel structure and potent activity against a wide range of cancer cell lines, making it a promising candidate for further development in cancer therapy .

Properties

CAS No.

247186-96-5

Molecular Formula

C15H13ClN2O3S

Molecular Weight

336.8 g/mol

IUPAC Name

N-(3-chloro-1H-indol-7-yl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C15H13ClN2O3S/c1-21-10-5-7-11(8-6-10)22(19,20)18-14-4-2-3-12-13(16)9-17-15(12)14/h2-9,17-18H,1H3

InChI Key

UEIFSFBNRBJSCK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2NC=C3Cl

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2NC=C3Cl

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ER67880;  ER 67880;  ER-67880.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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